N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, further substituted with a sulfonyl group and halogenated phenyl ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the azetidine ring, which is then functionalized with the sulfonyl group. The halogenated phenyl ring is introduced through a nucleophilic substitution reaction. Finally, the pyrimidine ring is attached via a coupling reaction under controlled conditions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the halogenated phenyl ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine shares similarities with other sulfonyl azetidine derivatives and pyrimidine-based compounds.
Other halogenated phenyl sulfonyl compounds: These compounds exhibit similar chemical reactivity and biological activities.
Uniqueness
- The unique combination of the azetidine ring with the pyrimidine moiety and the specific halogenation pattern distinguishes this compound from other compounds.
- Its distinct chemical structure contributes to its specific reactivity and potential applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O2S/c14-11-6-10(2-3-12(11)15)22(20,21)19-7-9(8-19)18-13-16-4-1-5-17-13/h1-6,9H,7-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFCVAUXNDSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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